CID 9886567

Description

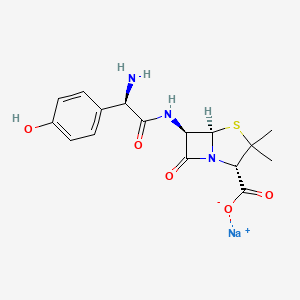

Scope and Research Significance of Amoxicillin (B794) Sodium in Chemical Science

The research significance of amoxicillin sodium in chemical science is multifaceted, stemming from its intricate molecular architecture, synthesis challenges, and its chemical mechanism of action. It is an organic sodium salt and the monosodium salt of amoxicillin. chemicalbook.com Chemically, it is defined as sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. nih.gov

The core of its structure is the β-lactam ring fused to a thiazolidine (B150603) ring, a feature that dictates its chemical reactivity and biological function. nih.gov The presence of an additional amino group on the acyl side chain (compared to earlier penicillins) enhances its ability to penetrate the outer membrane of certain bacteria. wikipedia.orgrxlist.com

From a chemical standpoint, the mechanism of action involves the targeted acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. patsnap.compexacy.com The strained four-membered β-lactam ring of amoxicillin is susceptible to nucleophilic attack by a serine residue in the active site of the PBP. This forms a stable, covalent penicilloyl-enzyme intermediate, effectively inactivating the enzyme. patsnap.comunesp.br This inhibition disrupts the cross-linking of peptidoglycan chains, compromising the integrity of the bacterial cell wall, which leads to cell lysis. nih.govpacehospital.com

The synthesis of amoxicillin sodium presents notable chemical challenges. Traditional chemical synthesis methods often involve multiple steps, require low reaction temperatures (e.g., -30°C), and utilize hazardous solvents like methylene (B1212753) chloride. usp-pqm.org A key starting material for its semi-synthesis is 6-aminopenicillanic acid (6-APA). usp-pqm.org Modern synthetic routes aim to improve efficiency and environmental sustainability. One improved process involves dissolving amoxicillin trihydrate in a mixture of methyl acetate (B1210297), methanol (B129727), and triethylamine, followed by reaction with sodium-2-ethylhexanoate to crystallize sterile amoxicillin sodium with high yields. google.com Enzymatic synthesis routes, using enzymes like immobilized penicillin G acylase, are also being explored as a greener alternative, combining the hydrolysis of a precursor like Penicillin G with the coupling of 6-APA and a side-chain donor such as D-p-hydroxyphenylglycine methyl ester (D-HPGM). nih.govresearchgate.net

The physical and chemical properties of amoxicillin sodium are critical for its formulation and stability. It is a white or almost-white powder that is very hygroscopic. chemicalbook.comusp-pqm.org Its stability is a key area of research, as it is susceptible to degradation. The primary degradation pathway involves the hydrolysis of the β-lactam ring, which can lead to the formation of inactive products such as amoxicilloic acid and amoxicillin diketopiperazine. researchgate.netnih.govresearchgate.net The rate of degradation is influenced by factors like pH, temperature, and the presence of other ions. usp-pqm.orgmdpi.com

Research into the solid-state chemistry of amoxicillin sodium is also significant. Studies have identified and characterized a non-solvated crystal form (form I) and various heterosolvates (e.g., methanol–methyl acetate solvate). rsc.orgrsc.org Understanding the crystal structures, desolvation mechanisms, and phase transformations of these different solid forms is crucial for controlling the physical stability and properties of the final active substance. rsc.orgrsc.org Hirshfeld surface analysis has shown that O⋯H hydrogen bonds, H⋯H contacts, and coordinate bonds like O⋯Na and N⋯Na are important in these crystal structures. rsc.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₃NaO₅S | nih.gov |

| Molecular Weight | 387.39 g/mol | ebi.ac.uk |

| Appearance | White or almost white, very hygroscopic powder | chemicalbook.com |

| Solubility | Very soluble in water | chemicalbook.com |

| Sparingly soluble in anhydrous ethanol | chemicalbook.com | |

| Very slightly soluble in acetone | chemicalbook.com | |

| CAS Number | 34642-77-8 | nih.gov |

Historical Context of Aminopenicillin Chemistry and Amoxicillin Sodium Development

The development of amoxicillin sodium is rooted in the broader history of penicillin and the subsequent quest to overcome its limitations. Following the discovery of penicillin in 1928, its use became widespread, but the emergence of resistant bacteria and its limited spectrum of activity necessitated the development of new derivatives. unesp.br

The 1960s marked the advent of the aminopenicillins, a new class of semi-synthetic antibiotics derived from the penicillin nucleus, 6-aminopenicillanic acid (6-APA). rxlist.com These compounds, sometimes referred to as third-generation penicillins, were chemically modified to possess a broader spectrum of activity, particularly against gram-negative bacteria. nih.gov The first major success in this class was ampicillin (B1664943), the 2-amino derivative of benzylpenicillin. wikipedia.org The key chemical innovation was the addition of an amino group (NH₂) to the acyl side chain. This positively charged group enhances the molecule's uptake through porin channels in the outer membrane of gram-negative bacteria, allowing the antibiotic to reach its PBP targets. wikipedia.org

While ampicillin was a significant advance, its development continued. Amoxicillin was synthesized as an analogue of ampicillin, with the key chemical difference being the addition of a hydroxyl (-OH) group to the phenyl ring of the side chain. pacehospital.com This seemingly minor modification resulted in significantly better absorption from the gastrointestinal tract compared to ampicillin. nih.gov First approved in 1974, amoxicillin offered similar antibacterial activity to ampicillin but with improved pharmacokinetic properties. pacehospital.comnih.gov

The development of the sodium salt, amoxicillin sodium, was driven by the need for a highly water-soluble form suitable for parenteral formulations. chemicalbook.com The conversion of amoxicillin trihydrate, the common oral form, to the sodium salt can be achieved through various synthetic routes, such as treatment with sodium-2-ethylhexanoate. usp-pqm.orggoogle.com This historical progression from penicillin to ampicillin and then to amoxicillin and its salt forms illustrates a classic theme in medicinal chemistry: the rational modification of a lead compound to enhance its activity spectrum and physicochemical properties.

Current Research Landscape and Future Trajectories for Amoxicillin Sodium Research

The research landscape for amoxicillin sodium remains active, driven by the compound's enduring importance and the persistent challenge of antimicrobial resistance. Current research is largely focused on the chemical and material science aspects of the compound, including synthesis optimization, solid-state characterization, and degradation analysis.

A significant trend is the development of "green" and more efficient synthesis processes. usp-pqm.org Researchers are actively working on enzymatic and one-pot synthesis methods to reduce the reliance on harsh solvents, minimize waste, and lower production costs. nih.govresearchgate.net For example, a one-pot, two-step enzymatic synthesis of amoxicillin using a single enzyme (penicillin acylase) has been demonstrated, which saves the effort of isolating the 6-APA intermediate. researchgate.net Another approach involves using zinc ions to form a complex with the amoxicillin product, shifting the reaction equilibrium to achieve a higher yield. researchgate.net

Solid-state chemistry continues to be a crucial area of investigation. Detailed characterization of the crystal structures of amoxicillin sodium and its solvates provides fundamental insights into its stability. rsc.orgrsc.org Recent studies have successfully obtained single crystals of a non-solvated form and various heterosolvates, using techniques like single-crystal X-ray diffraction to elucidate their three-dimensional structures. rsc.orgrsc.org This knowledge is vital for controlling polymorphism, which can significantly impact the stability and manufacturing of the final drug product.

Furthermore, there is a growing body of research on the environmental fate of amoxicillin. Studies are investigating its degradation pathways under various conditions, including photolysis and advanced oxidation processes like supercritical water gasification. nih.govmdpi.comnih.gov The identification of degradation products, such as amoxicillin penicilloic acid and amoxicillin diketopiperazine, is important for understanding its environmental impact and potential toxicity. researchgate.netnih.govresearchgate.net

Looking to the future, research trajectories for amoxicillin sodium are likely to follow several key paths.

Combating Resistance: While amoxicillin itself is susceptible to β-lactamase enzymes, a primary mechanism of bacterial resistance, chemical strategies to overcome this are paramount. nih.gov This includes the continued development and optimization of combinations with β-lactamase inhibitors.

Advanced Formulations: Research into novel materials and delivery systems, such as metal-organic frameworks, may provide new ways to protect the antibiotic from degradation or deliver it more effectively. researchgate.net

Computational Chemistry: The use of computational tools, such as density functional theory, is becoming more common to verify and predict chemical behaviors, such as the desolvation mechanisms of solvated crystals. rsc.org This will likely play an expanded role in designing new derivatives and understanding reaction mechanisms.

Sustainable Chemistry: The push for greener, more sustainable chemical processes will continue to drive innovation in the synthesis of amoxicillin sodium, aligning with broader industry trends. industryarc.comdatamintelligence.com

While the discovery of entirely new classes of antibiotics is a major global priority, the continued chemical research and optimization of foundational compounds like amoxicillin sodium are essential for preserving their utility in the face of evolving challenges. numberanalytics.comnumberanalytics.com

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

34642-77-8 |

|---|---|

Formule moléculaire |

C16H19N3NaO5S |

Poids moléculaire |

388.4 g/mol |

Nom IUPAC |

sodium (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/t9-,10-,11+,14-;/m1./s1 |

Clé InChI |

MAOIJBVJXINZLX-YWUHCJSESA-N |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.[Na] |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.[Na] |

Autres numéros CAS |

34642-77-8 |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

26787-78-0 (Parent) |

Synonymes |

Actimoxi Amoxicillin Amoxicillin Anhydrous Amoxicillin monopotassium salt Amoxicillin monosodium salt Amoxicillin Sodium Amoxicillin trihydrate Amoxicillin, (R*)-isomer Amoxicilline Amoxil Amoxycillin BRL 2333 BRL-2333 BRL2333 Clamoxyl Clamoxyl G.A. Clamoxyl parenteral Hydroxyampicillin Penamox Polymox Trimox Wymox |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

Classical and Semi-Synthetic Approaches to Amoxicillin (B794) Sodium

Amoxicillin, a semi-synthetic derivative of 6-aminopenicillanic acid (6-APA), was first developed in the 1960s and became commercially available in 1972. usp-pqm.org The traditional chemical synthesis of amoxicillin and its sodium salt has been a cornerstone of its industrial production. usp-pqm.orgsid.ir

The conventional chemical synthesis of amoxicillin sodium typically begins with amoxicillin trihydrate. google.comgoogle.com A common industrial process involves the reaction of a salifying compound, such as sodium-2-ethylhexanoate, with a solution of amoxicillin trihydrate. google.comgoogle.com This reaction is often carried out in a mixture of solvents, including methanol (B129727) and another lower alcohol (C2-C5), in the presence of a suitable base. google.com However, this method has been associated with challenges such as low yield and product purity, largely due to the presence of mixed alcohol solvents which can remain as impurities. google.comgoogle.com

An improved process has been developed to address these issues. This modified approach involves dissolving amoxicillin trihydrate in a solvent system containing methyl acetate (B1210297), methanol, and triethylamine. google.com A solution of sodium-2-ethylhexanoate in methyl acetate and methanol is then added, followed by the addition of more methyl acetate to facilitate the crystallization of amoxicillin sodium. google.comgoogle.com This process, which utilizes a single alcohol instead of a mixture, has been shown to produce yields of approximately 90% or higher. google.comgoogle.com

The core structure of amoxicillin, 6-aminopenicillanic acid (6-APA), is a key precursor in its synthesis. usp-pqm.org 6-APA is typically produced by the hydrolysis of penicillin G. researchgate.net In the semi-synthetic process, the carboxyl group of an amino β-lactam like 6-APA is usually protected before it reacts with an activated side-chain derivative. The final step involves the removal of this protecting group through hydrolysis. sid.ir

Significant efforts have been made to optimize the reaction conditions to enhance the yield and purity of amoxicillin sodium. A key improvement has been the move away from mixed alcohol solvent systems to a single alcohol system, which simplifies purification and improves product quality. google.comgoogle.com

Temperature control is another critical parameter. An improved process specifies carrying out the dissolution of amoxicillin trihydrate and the subsequent crystallization of amoxicillin sodium at a temperature range of -10 °C to 10 °C, with a preferred range of 0 °C to 5 °C. google.com The final product is then dried at a temperature below 50 °C. google.com These controlled temperature conditions are crucial for achieving high yields and ensuring the stability of the final product. google.com The use of sterile filtration systems throughout the process is also essential for producing sterile amoxicillin sodium suitable for medical use. google.com

Enzymatic Synthesis of Amoxicillin

The enzymatic synthesis of amoxicillin presents a more environmentally friendly alternative to traditional chemical methods, which often involve harsh conditions and toxic substances. sid.irresearchgate.net This biocatalytic approach typically utilizes penicillin G acylase (PGA) to catalyze the formation of amoxicillin. sid.ir

A significant advancement in the enzymatic synthesis of amoxicillin is the development of one-pot enzymatic cascade reactions. nih.gov This process combines the hydrolysis of a precursor, such as Penicillin G potassium salt (PGK), to produce 6-aminopenicillanic acid (6-APA) in situ, with the subsequent enzymatic coupling of 6-APA and D-p-hydroxyphenylglycine methyl ester (D-HPGM) to form amoxicillin. researchgate.netnih.gov This entire cascade can be catalyzed by a single enzyme, such as immobilized penicillin G acylase (PGA). researchgate.netnih.gov The use of a single enzyme for multiple reaction steps simplifies the process by eliminating the need to isolate the 6-APA intermediate, thereby reducing costs. nih.gov

Immobilized PGA from various microbial sources, including Escherichia coli and Kluyvera citrophila, has been effectively used as the biocatalyst. sid.irresearchgate.net The immobilization of the enzyme enhances its stability and allows for its reuse over multiple batches, which is a significant advantage for industrial applications. nih.govnih.gov

The optimization of various process parameters is crucial for maximizing the yield and efficiency of the enzymatic synthesis of amoxicillin. Key parameters that have been studied include substrate concentration, enzyme concentration, pH, temperature, and the use of co-solvents. sid.irresearchgate.net

Substrate Concentration: The molar ratio of the substrates, 6-APA and an acyl donor like D-HPGM, significantly impacts the reaction yield. sid.ir Research has shown that a 1:3 ratio of 6-APA to D-HPGM can lead to impressive results. sid.ir

Enzyme Concentration: The amount of immobilized PGA used is another critical factor. Studies have identified an optimal enzyme concentration of 5 g/L to achieve high yields. sid.ir

pH: Maintaining a constant pH during the reaction is preferable to a variable one. sid.ir A pH of around 6.0 to 6.5 is often found to be optimal for the synthesis reaction. nih.govnih.gov

Temperature: The reaction temperature influences both the rate of synthesis and the stability of the enzyme and products. sid.ir While some studies have been conducted at 25°C, others have shown that increasing the temperature to 35°C can lead to a significant increase in yield, up to 50%. sid.irnih.gov

Co-solvents: The addition of organic co-solvents to the aqueous reaction medium can improve the synthesis yield. nih.gov Ethylene (B1197577) glycol has been successfully employed as a co-solvent, with a 60% (v/v) concentration in a sodium dihydrogen phosphate (B84403) buffer leading to a 55.2% yield. nih.gov The use of ionic liquids as co-solvents has also been explored and has shown a significant increase in the synthesis-to-hydrolysis ratio. researchgate.net

In Situ Product Removal: A strategy to further enhance the yield involves the in situ removal of the amoxicillin product. One method utilizes zinc ions (Zn2+), which form a complex with amoxicillin, shifting the reaction equilibrium towards the product and resulting in yields as high as 76.5%. researchgate.netresearchgate.net

Interactive Data Table: Optimization of Enzymatic Amoxicillin Synthesis

| Parameter | Optimized Condition | Resulting Yield | Reference |

| Substrate Ratio (6-APA:D-HPGM) | 1:3 | 37% (at room temp) | sid.ir |

| Enzyme Concentration | 5 g/L | ~45% | sid.ir |

| pH | 6.3 (constant) | ~35% | sid.ir |

| Temperature | 35°C | 50% | sid.ir |

| Co-solvent (Ethylene Glycol) | 60% (v/v) | 55.2% | nih.gov |

| In Situ Product Removal (with Zn2+) | Optimized conditions | 76.5% | researchgate.net |

Green Chemistry Principles in Amoxicillin Sodium Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. nih.govjddhs.com The synthesis of amoxicillin sodium is an area where these principles are being actively applied to create more sustainable manufacturing processes. researchgate.net

Conventional chemical methods for amoxicillin synthesis are often criticized for their use of toxic solvents like methylene (B1212753) chloride, low reaction temperatures requiring significant energy input, and the generation of large amounts of non-recyclable waste. usp-pqm.orgsid.ir In contrast, enzymatic synthesis is considered a greener alternative due to its milder reaction conditions, high selectivity, and the avoidance of toxic reagents. researchgate.netnih.gov This approach significantly reduces the generation of harmful byproducts. nih.gov

Key green chemistry principles relevant to amoxicillin synthesis include:

Prevention of Waste: Enzymatic routes generate significantly less waste compared to traditional chemical methods. nih.gov

Use of Catalysis: The use of highly efficient and reusable immobilized enzymes like PGA is a prime example of catalytic processes that are superior to stoichiometric reagents. nih.gov

Safer Solvents and Auxiliaries: The enzymatic process primarily uses water as a solvent, often with the addition of less hazardous co-solvents like ethylene glycol or ionic liquids, reducing the reliance on volatile organic compounds. nih.govresearchgate.netjddhs.com

Design for Energy Efficiency: Enzymatic reactions are typically carried out at or near ambient temperatures and pressures, leading to lower energy consumption compared to the very low temperatures required for some chemical synthesis steps. nih.govjddhs.com

Use of Renewable Feedstocks: While not fully realized for the entire molecule, the enzymatic process can be integrated with the recycling of byproducts. For example, the byproduct p-hydroxyphenylglycine (PHPG) can be recovered and reused to synthesize the acyl donor substrate. researchgate.net

Reduction of Derivatives: One-pot cascade reactions in enzymatic synthesis avoid the need for protecting groups on the 6-APA molecule, a common step in chemical synthesis that adds to the number of reaction steps and waste generation. nih.govnih.gov

The application of these principles not only reduces the environmental footprint of amoxicillin production but can also lead to more economically viable and efficient manufacturing processes. google.com

Advanced Analytical Characterization and Quantification

Chromatographic Techniques for Amoxicillin (B794) Sodium Analysis

Chromatography, a powerful separation science, provides the resolution needed to separate amoxicillin from related substances, impurities, and degradation products. High-performance liquid chromatography (HPLC) and its advanced iterations are the most widely used methods.

HPLC is the preferred technique for the analysis of amoxicillin due to its simplicity, sensitivity, and ability to separate complex mixtures. oup.com Various HPLC methods have been developed and validated for the routine analysis and quality control of amoxicillin sodium.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely adopted method for determining the potency and purity of amoxicillin sodium and for conducting stability studies. asm.orgnih.gov This technique typically utilizes a non-polar stationary phase (like C18 or C8) and a polar mobile phase, allowing for the effective separation of amoxicillin from its degradation products. wisdomlib.orgnih.gov

Stability-indicating RP-HPLC methods are crucial for assessing the degradation of amoxicillin under various stress conditions, such as acid, base, oxidative, photolytic, and thermal stress. wisdomlib.org Forced degradation studies intentionally degrade the drug to ensure the analytical method can effectively separate the intact drug from its breakdown products. researchgate.net For instance, one study revealed significant degradation of amoxicillin under photolytic conditions. wisdomlib.org The results from HPLC assays for degraded and non-degraded samples show a high correlation with microbiological assays, confirming the applicability of RP-HPLC for stability and potency determination. asm.org

Key parameters in RP-HPLC methods for amoxicillin sodium include the column type, mobile phase composition, flow rate, and UV detection wavelength. A common mobile phase consists of a mixture of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). innovareacademics.inalliedacademies.org The pH of the buffer is a critical parameter, with a pH of around 5.0 often being optimal for separation. mdpi.com

Interactive Table: Example RP-HPLC Method Parameters for Amoxicillin Analysis

| Parameter | Condition | Source |

| Column | Capcell Pak C18 (15 mm × 250 mm) | innovareacademics.in |

| Mobile Phase | Methanol: Water (35:65 v/v) | innovareacademics.in |

| Flow Rate | 1.0 mL/minute | innovareacademics.in |

| Detection Wavelength (λmax) | 272 nm | innovareacademics.in |

| Retention Time | 4.66 minutes | innovareacademics.in |

| Column Temperature | 15-17°C | innovareacademics.in |

Validation of these methods, in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrates excellent linearity, accuracy, precision, specificity, and robustness. alliedacademies.orgcore.ac.uk Recovery studies typically show results greater than 99%, with a relative standard deviation (RSD) of less than 2%, confirming the method's accuracy and precision. nih.govwisdomlib.org

Ultra-Performance Liquid Chromatography (UPLC), an advancement of HPLC, utilizes columns with smaller particle sizes (typically less than 2 μm), which allows for analysis at higher pressures. This results in significantly faster run times, improved resolution, and enhanced sensitivity compared to conventional HPLC. claremont.edu

UPLC is particularly valuable for the rapid analysis of pharmaceutical samples and can be instrumental in monitoring the quality and stability of amoxicillin. claremont.edu When coupled with mass spectrometry (UPLC-MS), it becomes an even more powerful tool for the selective and sensitive analysis of amoxicillin, allowing for the inclusion of internal standards and greater precision in assessing purity and decomposition. claremont.edu

Both isocratic and gradient elution systems are employed in the HPLC analysis of amoxicillin sodium, with the choice depending on the complexity of the sample matrix.

Isocratic Elution: In this system, the composition of the mobile phase remains constant throughout the analysis. akjournals.com Isocratic methods are generally simpler, more robust, and easier to transfer between laboratories. innovareacademics.incore.ac.uk They are well-suited for the routine quality control analysis of amoxicillin in pharmaceutical formulations where the separation of the main compound from a few known impurities is required. researchgate.netnih.gov A typical isocratic mobile phase might consist of a mixture of acetonitrile and a phosphate (B84403) buffer. core.ac.uk

Gradient Elution: This system involves changing the composition of the mobile phase during the chromatographic run. akjournals.com Gradient elution is necessary when analyzing complex mixtures containing compounds with a wide range of polarities, such as in stability studies where numerous degradation products may be present. mdpi.comresearchgate.net By gradually increasing the strength of the organic solvent in the mobile phase, gradient elution can reduce retention times, sharpen peaks, and improve the resolution of late-eluting components. akjournals.com For instance, when separating amoxicillin from its degradation products, an isocratic system may not provide adequate separation, necessitating a shift to a gradient program. mdpi.com

Interactive Table: Example Gradient Elution Program for Amoxicillin Analysis

| Time (minutes) | Mobile Phase A (Buffer) % | Mobile Phase B (Acetonitrile) % | Source |

| 0.0 - 1.0 | 95 | 5 | mdpi.com |

| 1.0 - 2.0 | 95 → 75 | 5 → 25 | mdpi.com |

| 2.0 - 8.0 | 75 | 25 | mdpi.com |

| 8.0 - 13.0 | 75 → 95 | 25 → 5 | mdpi.com |

Hyphenated Chromatographic Techniques

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of other analytical methods, provide a higher level of information for structural elucidation and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of amoxicillin sodium. researchgate.netoup.com This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity. acs.orgresearchgate.net

LC-MS is crucial for the structural identification and confirmation of amoxicillin and its degradation products formed under stress conditions. acs.org By providing accurate mass measurements of molecular ions and their fragments, LC-MS allows for the determination of empirical formulas. acs.org Techniques like electrospray ionization (ESI) are commonly used to ionize the amoxicillin molecule before it enters the mass analyzer. acs.orglcms.cz

For quantification, LC-MS/MS operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode offers excellent precision and accuracy, with the ability to achieve very low limits of quantification (LOQ). researchgate.netoup.com This makes it suitable for bioequivalence studies and the determination of amoxicillin in complex biological matrices like plasma. oup.comresearchgate.net

Interactive Table: Example LC-MS/MS Parameters for Amoxicillin Quantification

| Parameter | Condition | Source |

| Ionization Mode | Positive Electrospray Ionization (+ESI) | oup.com |

| Ion Source Temperature | 400°C | oup.com |

| Ion Transition (Amoxicillin) | m/z 366.2 → 208.1 | oup.com |

| Collision Energy | 18 V | oup.com |

| Linear Range | 0.17 to 17.0 µg/mL | oup.com |

| Internal Standard | Ampicillin (B1664943) | oup.com |

Novel Sensing Platforms and Nanomaterial-Based Detection

The detection and quantification of amoxicillin sodium in various matrices, including environmental and biological samples, have driven the development of advanced analytical platforms. These novel methods increasingly leverage nanomaterials to enhance sensitivity, selectivity, and speed, offering significant advantages over traditional analytical techniques. mdpi.comresearchgate.net The integration of nanomaterials is a key factor in the evolution of electrochemical sensors, providing tunable properties and improved performance. mdpi.com

Electrochemical Sensors Utilizing Nanomaterials

Electrochemical sensors represent a promising frontier in amoxicillin sodium analysis due to their potential for miniaturization, operational simplicity, and cost-effectiveness. mdpi.com The performance of these sensors is significantly amplified by the incorporation of nanomaterials, which offer high surface area-to-volume ratios and unique electronic properties. nih.gov Voltammetric techniques, such as square-wave voltammetry (SWV) and differential pulse voltammetry (DPV), are commonly employed, benefiting from the enhanced electrochemical signals provided by nanomaterial-modified electrodes. mdpi.comnih.gov

Recent advancements have focused on combining various nanomaterials to create synergistic effects that boost sensor performance. researchgate.net For instance, a sensor developed for amoxicillin determination utilized a combination of Printex 6L Carbon and cadmium telluride quantum dots (CdTe QDs) within a poly(3,4-ethylenedioxythiophene) polystyrene sulfonate film. researchgate.net This composite material increased the electrochemical activity and the rate of electron transfer, leading to a more pronounced anodic peak current for amoxicillin. researchgate.net Similarly, the use of magnetic nanoparticles coated with a molecularly imprinted polymer (mag-MIP) has been shown to create sensors with high selectivity, durability, and reusability. nih.govfrontiersin.org These mag-MIPs, when incorporated into a carbon paste electrode, demonstrated a superior signal response compared to non-imprinted polymers. nih.govfrontiersin.org

The choice of nanomaterial and the modification of the electrode surface are critical for achieving the desired sensitivity and selectivity. researchgate.net Carbon-based nanomaterials like graphene and carbon nanotubes, often combined with metallic nanoparticles such as gold and palladium, have been shown to improve electrode stability and sensitivity, enabling reliable detection in complex samples like milk and urine. researchgate.net

| Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Printex 6L Carbon & CdTe QDs in PEDOT:PSS film | Square-Wave Voltammetry (SWV) | 0.90 to 69 μmol L⁻¹ | 50 nmol L⁻¹ | researchgate.net |

| Magnetic Molecularly Imprinted Polymer on Carbon Paste Electrode (mag-MIP/CPE) | Square-Wave Voltammetry (SWV) | 2.5 to 57 μmol L⁻¹ | 0.75 μmol L⁻¹ | nih.gov |

| Reduced Graphite Oxide Nanosheet Electrode (RGOnS) | Square-Wave Adsorptive Stripping Voltammetry | Not specified | Not specified | researchgate.net |

| Unmodified Edge Plane Pyrolytic Graphite (EPPG) | Square-Wave Voltammetry (SWV) | 5 to 500 μM | 0.84 μM | researchgate.net |

Fluorescent Probes and Sensing Mechanisms

Fluorescence-based sensing offers another highly sensitive avenue for the detection of amoxicillin sodium. These methods rely on changes in fluorescence intensity—either quenching or enhancement—upon interaction of a fluorescent probe with the target analyte. sciepub.comnih.gov

One approach utilizes the intrinsic fluorescent properties of the sodium salt of amoxicillin itself. sciepub.com The sodium salt of amoxicillin emits a blue fluorescence at approximately 440 nm due to a weak n-π* transition. sciepub.com This fluorescence can be quenched by the presence of certain heavy metal ions, a principle that has been used to detect Cu²⁺ and Ag¹⁺ ions in aqueous solutions. sciepub.com

More commonly, extrinsic fluorescent probes are developed for amoxicillin detection. Quantum dots (QDs) have emerged as popular candidates due to their unique photophysical properties. For example, mercaptopropionic acid-capped cadmium sulfide (B99878) (MPA-CdS) QDs have been used as a fluorescent probe where the fluorescence intensity is quenched in the presence of amoxicillin. nih.gov This quenching is attributed to both static and dynamic mechanisms. nih.gov The method proved effective for quantifying amoxicillin in pharmaceutical and urine samples, showing a linear response in the range of 5 to 30 μg/ml. nih.gov

In another innovative approach, boron-doped carbon quantum dots (B-CQDs) were synthesized to act as a sensitive fluorescent probe. plu.mxresearchgate.net These B-CQDs, with a mean particle size of 2.3 nm, exhibit a blue fluorescence and a quantum yield of 30.85%. researchgate.net Unlike the quenching mechanism, the fluorescence signal of the B-CQDs is enhanced linearly with increasing concentrations of amoxicillin. researchgate.net The proposed mechanism involves the formation of hydrogen bonds between the B-CQDs and amoxicillin. researchgate.net

| Fluorescent Probe | Sensing Mechanism | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Mercaptopropionic acid-capped Cadmium Sulfide (MPA-CdS) QDs | Fluorescence Quenching | 5 to 30 μg ml⁻¹ | 5.19 μg ml⁻¹ | nih.gov |

| Boron-doped Carbon Quantum Dots (B-CQDs) | Fluorescence Enhancement | 1.43 to 429.12 μmol L⁻¹ | 0.825 μmol L⁻¹ | researchgate.net |

| Sodium Salt of Amoxicillin | Intrinsic Fluorescence (Quenched by heavy metals) | Not applicable for Amoxicillin detection | 1x10⁻⁷ M for Cu²⁺ | sciepub.com |

Molecularly Imprinted Polymer (MIP) Based Sensors

Molecularly imprinted polymers (MIPs) are synthetic receptors engineered to have tailor-made binding sites for a specific target molecule, offering a robust alternative to biological receptors. mdpi.comresearchgate.net This technology has shown great promise for developing highly selective sensors for amoxicillin. mdpi.com The process involves polymerizing functional and cross-linking monomers in the presence of the template molecule (amoxicillin). After polymerization, the template is removed, leaving behind specific recognition cavities.

A hybrid organic-inorganic MIP film has been synthesized for amoxicillin detection and integrated with a surface plasmon resonance (SPR) sensor. researchgate.netnih.gov This sensor was created using methacrylamide (B166291) as the organic functional monomer, tetraethoxysilane as the inorganic precursor, and vinyltrimethoxysilane (B1682223) as a coupling agent. researchgate.netnih.gov The resulting MIP film demonstrated a binding capacity for amoxicillin approximately 16 times higher than the corresponding non-imprinted polymer (NIP), with a limit of detection down to 73 pM. researchgate.netnih.gov

In another configuration, magnetic nanoparticles have been coated with an amoxicillin-imprinted polymer (mag-MIP) and used to modify a carbon paste electrode. nih.govfrontiersin.org These mag-MIPs combine the high selectivity of molecular imprinting with the convenient separation properties of magnetic nanoparticles. nih.govfrontiersin.org The sensor, which used acrylamide (B121943) as the functional monomer and N,N′-methylenebisacrylamide as the crosslinker, showed high selectivity toward amoxicillin in samples like skimmed milk and river water. nih.gov

The development of colorimetric sensors based on MIPs has also been explored. A dye-displacement assay was created where a dye molecule, such as crystal violet, initially binds to the MIP. mdpi.com In the presence of amoxicillin, the target molecule displaces the dye, causing a visual color change, which allows for qualitative or quantitative detection. mdpi.com

| MIP Sensor Type | Key Components | Detection Principle | Performance Highlight | Reference |

|---|---|---|---|---|

| Hybrid MIP-SPR Sensor | Methacrylamide, TEOS, VTMOS | Surface Plasmon Resonance | LOD: 73 pM; Binding capacity ~16x higher than NIP | researchgate.netnih.gov |

| Magnetic MIP-Electrochemical Sensor | Acrylamide, MBAA, Magnetic Nanoparticles | Square-Wave Voltammetry | LOD: 0.75 μmol L⁻¹; High selectivity in milk and river water | nih.govfrontiersin.org |

| Colorimetric MIP Assay | Methacrylic acid, EGDMA | Dye Displacement (Crystal Violet) | MIP showed higher binding affinity for dye than for amoxicillin | mdpi.com |

Printed Sensor Technologies for Environmental Monitoring

Printed sensor technologies, particularly screen-printed electrodes (SPEs), are gaining traction for the environmental monitoring of amoxicillin due to their potential for low-cost, disposable, and on-site analysis. doaj.orgncl.ac.uk These platforms can be readily modified with selective recognition elements, such as MIPs, to create portable and efficient sensing systems. doaj.orgncl.ac.uk

One study demonstrated the use of MIP-modified SPEs for amoxicillin detection using the Heat-Transfer Method (HTM). doaj.orgncl.ac.uk This thermal detection technique measures changes in thermal resistance at the solid-liquid interface upon analyte binding. doaj.orgncl.ac.uk Two methods for modifying the SPEs were compared: drop-casting of pre-synthesized MIP microparticles and direct UV polymerization of a thin MIP film onto the electrode surface. doaj.orgncl.ac.uk

The results showed that both sensor platforms could detect amoxicillin in the relevant nanomolar concentration range. doaj.orgncl.ac.uk However, the sensor prepared by direct polymerization exhibited a lower limit of detection (0.54 ± 0.10 nM) compared to the drop-casting method (1.89 ± 1.03 nM). doaj.orgncl.ac.uk The direct polymerization method also offered a faster sensor preparation time and demonstrated good selectivity when tested against nafcillin, a structurally similar antibiotic. doaj.org The combination of MIP-modified SPEs with thermal detection holds significant potential for the rapid and inexpensive on-site screening of environmental contaminants like amoxicillin. doaj.org

| Sensor Platform | MIP Application Method | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Screen-Printed Electrode (SPE) | Drop Casting | Heat-Transfer Method (HTM) | 1.89 ± 1.03 nM | doaj.orgncl.ac.uk |

| Screen-Printed Electrode (SPE) | Direct UV Polymerization | Heat-Transfer Method (HTM) | 0.54 ± 0.10 nM | doaj.orgncl.ac.uk |

Molecular Mechanisms of Action and Antimicrobial Resistance

Molecular Targeting of Penicillin-Binding Proteins (PBPs)

Amoxicillin (B794) sodium, a member of the beta-lactam class of antibiotics, exerts its bactericidal effect by targeting and inhibiting essential bacterial enzymes known as penicillin-binding proteins (PBPs). nih.gov These proteins are critical for the final steps of peptidoglycan synthesis, a process vital for maintaining the structural integrity of the bacterial cell wall. sigmaaldrich.commdpi.com The selective toxicity of amoxicillin towards bacteria is due to the absence of a peptidoglycan cell wall in mammalian cells. sigmaaldrich.com

The bacterial cell wall is a complex, rigid structure primarily composed of peptidoglycan, which forms a mesh-like layer around the cytoplasmic membrane. creative-biolabs.com This layer is essential for the bacterium to withstand internal osmotic pressure and maintain its shape. The biosynthesis of peptidoglycan is a multi-step process that concludes with cross-linking of peptide side chains, a reaction catalyzed by PBPs. sigmaaldrich.comcreative-biolabs.com

Amoxicillin disrupts this crucial process. nih.gov By binding to PBPs, it prevents them from performing their transpeptidation function, which is necessary for the cross-linking of the peptidoglycan chains. biomol.com This inhibition leads to the synthesis of a weakened and defective cell wall. As the bacterium continues to grow and divide, the compromised cell wall cannot support the cell's structure, leading to a loss of integrity. Ultimately, this results in cell lysis and bacterial death due to the internal osmotic pressure. nih.govbiomol.com

The mechanism of PBP inhibition by amoxicillin involves a chemical reaction known as acylation. Structurally, beta-lactam antibiotics like amoxicillin mimic the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. sigmaaldrich.com This structural similarity allows amoxicillin to fit into the active site of the penicillin-sensitive transpeptidase (a type of PBP).

Once in the active site, the highly reactive beta-lactam ring of amoxicillin opens, and the molecule forms a stable, covalent acyl-enzyme intermediate with a critical serine residue within the PBP's active site. biomol.comrice.edu This process, known as irreversible acylation, effectively deactivates the enzyme. rice.edu The rate of deacylation (the removal of the antibiotic from the enzyme) is extremely slow, rendering the PBP non-functional and halting cell wall synthesis. biomol.com This targeted inactivation of transpeptidases is the core molecular action responsible for amoxicillin's antimicrobial efficacy. scienceopen.com

Mechanisms of Antimicrobial Resistance to Amoxicillin Sodium

The widespread use of amoxicillin has driven bacteria to evolve several sophisticated mechanisms to resist its effects. nih.gov These resistance strategies can be broadly categorized into enzymatic degradation of the antibiotic, reduction of intracellular drug concentration, and modification of the drug's target. preprints.orgmdpi.com

The most common mechanism of resistance to amoxicillin, particularly in Gram-negative bacteria, is the production of beta-lactamase enzymes. nih.govjscimedcentral.com These enzymes hydrolyze (break open) the amide bond in the beta-lactam ring, inactivating the antibiotic before it can reach its PBP target. nih.govmsdmanuals.com There are thousands of different beta-lactamases, which are classified based on their molecular structure (e.g., the Ambler classification system) and substrate specificity. msdmanuals.com

To counteract this resistance mechanism, amoxicillin is often combined with a beta-lactamase inhibitor, such as clavulanic acid. nih.govnih.gov These inhibitors are "suicide inhibitors"; they irreversibly bind to the active site of the beta-lactamase enzyme, protecting the amoxicillin from degradation. preprints.org This combination restores amoxicillin's activity against many beta-lactamase-producing strains. preprints.org However, some beta-lactamases, like AmpC cephalosporinases and metallo-beta-lactamases (MBLs), are not reliably inhibited by traditional inhibitors like clavulanic acid. jscimedcentral.commsdmanuals.com

Table 1: Ambler Classification of Beta-Lactamases and Amoxicillin

| Ambler Class | Active Site | Key Enzyme Families | Effect on Amoxicillin | Inhibition by Clavulanic Acid |

|---|---|---|---|---|

| A | Serine | TEM, SHV, CTX-M, KPC | Hydrolyzes amoxicillin. msdmanuals.com | Generally effective (except against KPC). jscimedcentral.com |

| B | Zinc (Metallo-β-lactamase) | NDM, VIM, IMP | Hydrolyzes amoxicillin. msdmanuals.com | Ineffective. msdmanuals.com |

| C | Serine | AmpC | Hydrolyzes amoxicillin. msdmanuals.com | Ineffective. jscimedcentral.com |

| D | Serine | OXA | Hydrolyzes amoxicillin. jscimedcentral.com | Poorly inhibited. jscimedcentral.com |

Bacteria can also resist amoxicillin by preventing it from reaching its PBP targets in the first place. mdpi.comnih.gov This is achieved through two primary mechanisms: reduced permeability and active efflux.

Reduced Permeability : In Gram-negative bacteria, the outer membrane acts as a selective barrier. Amoxicillin typically enters the cell through porin channels. Mutations that lead to the loss of these porins or a change in their structure can decrease the influx of the antibiotic, contributing to resistance. biomol.com

Efflux Pumps : Bacteria possess membrane transport proteins known as efflux pumps that can actively expel a wide range of compounds, including antibiotics like amoxicillin, from the cell. nih.govmdpi.com Overexpression of these pumps can maintain the intracellular concentration of amoxicillin below the level needed to effectively inhibit PBPs. mdpi.com Major families of efflux pumps include the ATP-binding cassette (ABC) family and the resistance-nodulation-division (RND) superfamily, which is particularly potent in Gram-negative bacteria. nih.govnih.gov

Table 2: Major Efflux Pump Superfamilies and Antibiotic Resistance

| Superfamily | Energy Source | Typical Location | Role in Resistance |

|---|---|---|---|

| ABC (ATP-Binding Cassette) | ATP Hydrolysis | Gram-positive & Gram-negative | Exports a wide variety of substrates, including antibiotics. nih.gov |

| RND (Resistance-Nodulation-Division) | Proton Motive Force | Gram-negative | A major contributor to multidrug resistance, forming tripartite pumps that span the entire cell envelope. nih.gov |

| MFS (Major Facilitator Superfamily) | Proton Motive Force | Gram-positive & Gram-negative | One of the largest families of transporters, involved in the efflux of various drugs. |

| SMR (Small Multidrug Resistance) | Proton Motive Force | Gram-positive & Gram-negative | Transports a range of toxic compounds and antibiotics. |

| MATE (Multidrug and Toxic Compound Extrusion) | Sodium Ion Gradient or Proton Motive Force | Gram-positive & Gram-negative | Expels a variety of cationic drugs and antibiotics. |

A third significant resistance strategy involves alterations to the PBP target itself. mdpi.comnih.gov Bacteria can acquire mutations in the genes (e.g., pbp genes) that encode for PBPs. These mutations can lead to structural changes in the antibiotic's binding site, which reduces the affinity of amoxicillin for the PBP. mdpi.comoup.com

This mechanism is a hallmark of resistance in bacteria such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov For instance, in penicillin-resistant S. pneumoniae, multiple amino acid substitutions in PBP1a, PBP2x, and PBP2b have been shown to decrease the binding affinity of amoxicillin. nih.gov In some cases, multiple mutations are required to synergistically increase the level of resistance. asm.org Because the antibiotic can no longer bind effectively, it cannot inhibit the transpeptidase, and cell wall synthesis can proceed even in the presence of the drug. oup.com

Table 3: Examples of PBP Alterations Conferring Amoxicillin Resistance

| Bacterial Species | Altered PBP(s) | Observed Effect | Reference |

|---|---|---|---|

| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Amino acid substitutions decrease the binding affinity of ampicillin (B1664943) and amoxicillin. | nih.gov |

| Helicobacter pylori | PBP1A | Synergistic mutations (e.g., T558S, N562H) decrease binding affinity for amoxicillin. | asm.org |

| Enterococcus faecium | PBP5 | Point mutations and increased expression lead to low affinity for ampicillin and high resistance. | oup.com |

Omics Approaches in Antimicrobial Resistance Research

The challenge of antimicrobial resistance (AMR) has spurred the adoption of high-throughput "omics" technologies to unravel the complex molecular mechanisms underpinning bacterial survival against antibiotics like amoxicillin sodium. researchgate.net These approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a system-level view of the intricate relationships between genes, proteins, and metabolic networks in response to antibiotic pressure. nih.gov By generating and integrating multiple layers of molecular data, researchers can identify novel drug targets and develop more effective strategies to combat resistance. researchgate.net

Genomics and Metagenomics for Antibiotic Resistance Gene (ARG) Profiling

Genomics and metagenomics are powerful tools for identifying the genetic basis of amoxicillin resistance. Genomic studies on specific bacterial isolates have pinpointed mutations that confer resistance. For instance, in Helicobacter pylori, resistance to amoxicillin has been linked to mutations in the pbp1 (B1193269) gene, which codes for a penicillin-binding protein, and in genes associated with efflux pumps like hefC. nih.govmdpi.com Chromosomal mutations are a fundamental mechanism for resistance, occurring spontaneously at low frequencies but becoming selected for under antibiotic pressure. nih.gov

Metagenomics extends this analysis to entire microbial communities, allowing for the profiling of all antibiotic resistance genes (ARGs), collectively known as the resistome, without the need for culturing individual organisms. chalmers.senih.govfrontiersin.org This approach is crucial for understanding the environmental reservoirs of resistance. chalmers.se Studies using metagenomics have successfully identified a broad spectrum of ARGs in various environments. oup.com Specifically, in response to amoxicillin exposure, metagenomic analyses have shown an increased abundance of beta-lactam resistance genes. nih.gov One of the most frequently detected beta-lactamase gene families in environmental samples is the TEM family. chalmers.se

Table 1: Genes and Mutations Associated with Amoxicillin Resistance Identified Through Genomic Studies

| Gene | Function | Organism | Resistance Mechanism | Source |

|---|---|---|---|---|

| pbp1 | Penicillin-Binding Protein 1 | Helicobacter pylori | Target modification; mutations reduce binding affinity of amoxicillin. | nih.govmdpi.com |

| hefC | Efflux Pump Component | Helicobacter pylori | Increased efflux; mutations can enhance the pump's ability to expel the antibiotic. | mdpi.com |

| ampC | Beta-lactamase | Escherichia coli | Enzymatic degradation; mutations in the promoter region can increase expression. | researchgate.net |

| TEM beta-lactamases | Beta-lactamase | Various Bacteria | Enzymatic degradation; hydrolyzes the beta-lactam ring of amoxicillin. | chalmers.senih.gov |

Transcriptomics and Proteomics for Cellular Response to Amoxicillin Sodium

Transcriptomics and proteomics offer dynamic snapshots of the bacterial cell's response to amoxicillin sodium by measuring changes in gene expression and protein abundance, respectively. oup.comresearchgate.net These techniques reveal the adaptive strategies bacteria employ to survive antibiotic challenge. researchgate.netnih.gov

Transcriptomic analysis, often using techniques like RNA sequencing, shows which genes are activated or repressed upon antibiotic exposure. oup.com A study on Helicobacter pylori exposed to amoxicillin revealed significant changes in the transcription of numerous genes. oup.com Notably, genes involved in cell envelope biosynthesis, such as penicillin-binding protein 1A (pbp1A), were repressed, while genes for certain outer membrane proteins and transport systems were induced. oup.com This suggests a global cellular rearrangement to cope with the stress induced by amoxicillin. oup.com Similarly, in E. coli, exposure to amoxicillin leads to differential expression of a wide array of genes, reflecting complex adaptation processes. researchgate.net

Proteomics identifies and quantifies the entire protein complement (proteome) of a cell, providing insight into the functional output of the genome. researchgate.netnih.gov This approach can elucidate the molecular response to antimicrobial compounds and help identify their mechanisms of action. researchgate.netasm.org For example, amoxicillin is known to covalently bind to proteins, a process called haptenation, forming adducts with accessible targets like human serum albumin. researchgate.netnih.gov Proteomic technologies are instrumental in identifying these specific protein targets and understanding the biological consequences of such modifications. researchgate.net By creating libraries of proteomic responses to various antibiotics, researchers can classify new compounds and generate hypotheses about their modes of action based on the similarity of their protein expression profiles to known drugs. asm.org

Table 2: Examples of Differentially Expressed Genes in H. pylori in Response to Amoxicillin

| Gene ID | Gene Name/Function | Functional Class | Expression Change | Source |

|---|---|---|---|---|

| HP0597 | penicillin-binding protein 1A (PBP-1A) | Cell envelope | Repressed (-) | oup.com |

| HP1218 | glycinamide ribonucleotide synthetase (purD) | Biosynthesis | Repressed (-) | oup.com |

| HP1561 | iron(III) ABC transporter (ceuE) | Transport and binding proteins | Induced (+) | oup.com |

| HP0214 | sodium-dependent transporter | Transport and binding proteins | Induced (+) | oup.com |

| HP1156 | outer membrane protein (omp25) | Cell envelope | Induced (+) | oup.com |

Metabolomics for Pathway Analysis in Resistance

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells and tissues, providing a direct functional readout of cellular activity. embopress.org In the context of amoxicillin resistance, metabolomics helps to identify the metabolic rearrangements and pathway adaptations that allow bacteria to survive and compensate for the costs of resistance. researchgate.netembopress.org

Studies on amoxicillin-resistant Escherichia coli have revealed significant metabolic shifts. researchgate.net For instance, resistant cells under amoxicillin exposure may exhibit a partial switch from aerobic to anaerobic metabolism, indicated by the induced expression of genes for alternative electron acceptors. researchgate.net This metabolic adaptation may help counteract the production of reactive oxygen species, a proposed mechanism of cell death induced by bactericidal antibiotics. researchgate.net Furthermore, metabolomic analyses have shown that acquired resistance to amoxicillin can be associated with changes in core metabolic activities, including the disruption of purine (B94841) and pyrimidine (B1678525) metabolism, central carbon metabolism, and amino acid metabolism. researchgate.netasm.org Investigating these metabolic changes not only clarifies resistance mechanisms but can also reveal new vulnerabilities in resistant strains, such as hypersensitivity to other drugs. embopress.org

Table 3: Key Metabolic Pathways Altered in Amoxicillin-Resistant Bacteria

| Metabolic Pathway | Observed Change | Implication in Resistance | Source |

|---|---|---|---|

| Central Carbon Metabolism | Altered glucose consumption and a shift from aerobic to anaerobic respiration. | Compensates for metabolic burdens and oxidative stress associated with resistance. | researchgate.net |

| Purine and Pyrimidine Metabolism | Disrupted pathways. | Interference with DNA replication and repair, affecting overall cell fitness. | asm.org |

| Amino Acid Metabolism | Disrupted pathways. | Impacts protein synthesis and cell wall precursors. | asm.org |

| Cell Wall Recycling | Alterations in peptidoglycan turnover. | Directly linked to mediating resistance against cell wall synthesis inhibitors. | embopress.org |

| Sulfur Metabolism | General downregulation. | May be a strategy to conserve resources and better cope with antibiotic stress. | nih.gov |

Multi-Omics Data Integration and Bioinformatics for AMR Studies

To gain a truly comprehensive understanding of antimicrobial resistance, it is essential to integrate data from genomics, transcriptomics, proteomics, and metabolomics. researchgate.net This multi-omics approach allows researchers to connect genetic information with functional responses across different molecular layers, revealing complex biological networks that a single omics approach would miss. researchgate.netnih.gov

Bioinformatics is the critical component that makes this integration possible. frontiersin.org Advanced computational and statistical tools are required to manage and analyze the massive datasets generated by omics technologies. nih.govnih.gov Bioinformatics pipelines are used to identify antibiotic resistance genes from genomic data, analyze differential gene expression from transcriptomic data, and interpret metabolic pathway alterations. nih.gov By integrating these datasets, researchers can build predictive models that link genotype to phenotype, providing a system-level view of bacterial responses to antibiotics. researchgate.net Furthermore, the application of machine learning algorithms to multi-omics data is a growing field that holds promise for predicting the evolution of resistance and identifying pathogen lineages that are more likely to become resistant, potentially guiding future clinical treatment strategies. frontiersin.orgox.ac.ukox.ac.uk

Interaction with Other Chemical Entities

The biological and chemical properties of amoxicillin sodium can be modified through its interaction with other chemical species, most notably metal ions.

Complexation with Metal Ions and its Implications

Amoxicillin sodium has been shown to form coordination complexes with various transition metal ions, including copper (Cu(II)), zinc (Zn(II)), and iron (Fe(III)). nih.govresearchgate.netresearchgate.net This complexation occurs because the amoxicillin molecule contains several potential donor sites—specifically oxygen and nitrogen atoms in its amino, imino, carboxylate, and β-lactam groups—that can bind to metal ions. nih.govresearchgate.netresearchgate.net

The formation of these metal-amoxicillin complexes has significant implications for the drug's physicochemical properties and its antibacterial activity. researchgate.netsaudijournals.com Studies have demonstrated that complexation can alter the stability of the antibiotic; for example, metal complexes of amoxicillin have shown higher acid and thermal stability compared to the parent drug. researchgate.netsaudijournals.com

Crucially, the interaction with metal ions can modify the drug's biological efficacy. Research has shown that metal-amoxicillin complexes can exhibit either enhanced or diminished antibacterial activity depending on the metal ion and the target bacterium. nih.govresearchgate.net For instance, complexes with Cu(II) and Fe(III) have been found to possess better antibacterial activity against Escherichia coli than amoxicillin alone. nih.govresearchgate.net One proposed reason for this enhanced activity is that complexation protects the amoxicillin molecule from oxidation, thereby preserving its structural integrity and function. nih.govresearchgate.net Conversely, the amoxicillin-Zn(II) complex showed lower antibacterial activity against Staphylococcus aureus when compared to the parent drug. researchgate.netsaudijournals.com These findings suggest that the synthesis of metal-drug complexes is a viable strategy for modifying the properties of amoxicillin. researchgate.net

Table 4: Characteristics of Amoxicillin Sodium-Metal Ion Complexes

| Metal Ion | Stoichiometry (Amoxicillin:Metal) | Key Implication | Source |

|---|---|---|---|

| Copper (Cu(II)) | 1:1 and 2:1 | Enhanced antibacterial effect on S. aureus and E. coli. Increased stability. | nih.govresearchgate.netsaudijournals.comnih.gov |

| Zinc (Zn(II)) | 1:1 | Lower antibacterial activity against S. aureus compared to parent drug. | nih.govresearchgate.netsaudijournals.com |

| Iron (Fe(III)) | 1:1 | Better antibacterial activity against E. coli than the parent drug. | nih.govresearchgate.net |

Interaction with Materials (e.g., Corrosion Inhibition)researchgate.net

Recent research has identified amoxicillin as an effective, non-toxic, and environmentally friendly corrosion inhibitor for various metals and alloys. iosrjournals.orguobaghdad.edu.iq Its efficacy stems from its molecular structure, which is large, planar, and rich in heteroatoms such as nitrogen, sulfur, and oxygen. iosrjournals.orgresearchgate.net These features facilitate the adsorption of amoxicillin molecules onto a metal's surface, forming a protective barrier that impedes corrosive processes. iosrjournals.orguobaghdad.edu.iq The primary mechanism of inhibition involves the blocking of active sites on the metal surface, thereby restricting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. uobaghdad.edu.iquobaghdad.edu.iq

Studies have consistently shown that amoxicillin functions as a mixed-type inhibitor for a range of metals in different aggressive environments. iosrjournals.orguobaghdad.edu.iq This means it suppresses both the rate of oxidation at the anode and the rate of reduction at the cathode. iosrjournals.orghueuni.edu.vn The strength of the inhibition is generally observed to increase with higher concentrations of amoxicillin. uobaghdad.edu.iqsphinxsai.com The adsorption process, which is the initial and crucial step in the inhibition mechanism, has been found to align with established adsorption models like the Langmuir and Temkin adsorption isotherms. iosrjournals.orguobaghdad.edu.iq This indicates the formation of a monolayer of the inhibitor on the metallic surface. iosrjournals.orgelectrochemsci.org

Research Findings on Mild and Carbon Steel

Investigations into the effect of amoxicillin on mild and carbon steel in acidic and saline solutions have demonstrated significant protective properties. In a 1 M hydrochloric acid (HCl) solution, amoxicillin reached a maximum inhibition efficiency of 84.72% at a concentration of 100 mg·L⁻¹ and a temperature of 25°C. sphinxsai.com Another study using 1N HCl found an inhibition efficiency of 72% at a concentration of 15x10⁻⁴ M. uobaghdad.edu.iq

For carbon steel in saline (sodium chloride) solutions, amoxicillin has also proven effective. iosrjournals.orgresearchgate.net Potentiodynamic polarization studies confirmed that it acts as a mixed-type inhibitor, suppressing both anodic and cathodic processes. iosrjournals.orghueuni.edu.vn The adsorption on the carbon steel surface in 0.6 M NaCl was found to follow the Langmuir adsorption isotherm model. iosrjournals.orgresearchgate.net The effectiveness of amoxicillin as an inhibitor is attributed to its large, planar molecule which contains five oxygen atoms, three nitrogen atoms, and one sulfur atom, allowing it to block a significant surface area through adsorption. researchgate.netuobaghdad.edu.iq

Table 1: Corrosion Inhibition of Steel by Amoxicillin

| Metal Type | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

|---|---|---|---|---|---|

| Mild Carbon Steel | 1 M HCl | 100 mg·L⁻¹ | 84.72 | - | sphinxsai.com |

| Mild Steel | 1N HCl | 15x10⁻⁴ M | 72 | Temkin | uobaghdad.edu.iq |

| Carbon Steel | 0.6 M NaCl | Various | Effective, mixed-type | Langmuir | iosrjournals.orgresearchgate.nethueuni.edu.vn |

| Mild Steel | 1 M HCl | - | 81 | Langmuir | electrochemsci.org |

Research Findings on Aluminum Alloys

The protective effects of amoxicillin extend to aluminum alloys, which are susceptible to localized pitting corrosion, especially in chloride-containing environments. rdd.edu.iqresearchgate.net A study on aluminum alloy 6061 in a gel electrolyte containing sodium chloride (NaCl) showed that amoxicillin significantly reduces corrosion activity. rdd.edu.iqjeires.com Using electrochemical impedance spectroscopy (EIS), it was demonstrated that the inhibition efficiency (IE) increased over time, from 77% to 94% over a period of 15 days. jeires.com

Further analysis confirmed that amoxicillin acts as a mixed-type inhibitor for aluminum, reducing pitting corrosion on the surface. rdd.edu.iq The adsorption in this case was determined to be a physical phenomenon. rdd.edu.iq Computational studies comparing the interaction of amoxicillin on different metal surfaces, including aluminum (Al), iron (Fe), and copper (Cu), support these experimental findings. chemrevlett.com These studies indicate a high affinity of the amoxicillin molecule for these metal surfaces, which is fundamental to its corrosion inhibition capabilities. chemrevlett.com

Table 2: Corrosion Inhibition of Aluminum by Amoxicillin

| Metal Type | Corrosive Medium | Key Findings | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Aluminum Alloy 6061 | Gel electrolyte with NaCl | Inhibition efficiency increased over time. | 77% to 94% (over 15 days) | rdd.edu.iqjeires.com |

| Aluminum | 2M HCl | - | 88.78 | |

| Pure Aluminum | 3.5% NaCl | Ampicillin (a related antibiotic) showed effective inhibition. | Increased with concentration | researchgate.net |

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in visualizing and analyzing the interactions between amoxicillin (B794) and its biological targets, as well as understanding the molecule's intrinsic conformational preferences.

Amoxicillin exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. emerginginvestigators.org Molecular docking and molecular dynamics (MD) simulations have been extensively used to elucidate the specifics of this interaction.

Studies have focused on the binding of amoxicillin to various PBPs in different bacterial species. For instance, in methicillin-resistant Staphylococcus aureus (MRSA), which poses a significant health challenge, amoxicillin's interaction with PBP1a has been investigated as a strategy to overcome resistance. researchgate.netnih.gov Computational modeling revealed a favorable binding affinity, with a docking score of -8.64 kcal/mol and a binding energy of -32.65 kcal/mol as calculated by the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method. researchgate.netnih.gov Docking studies of amoxicillin into the PBP2a of Staphylococcus aureus strain SO-1977 also showed a strong binding free energy of -16.70 kcal/mol, indicating a stable interaction. scienceopen.com

Molecular dynamics simulations provide a deeper understanding of the stability and dynamics of the amoxicillin-PBP complex. A 100 ns simulation of the amoxicillin-PBP1a complex in S. aureus showed that the interaction is dynamic, stabilized by a fluctuating number of hydrogen bonds, generally ranging from two to five at any given time. researchgate.net The Root Mean Square Fluctuation (RMSF) analysis from these simulations identified regions of PBP1a with increased flexibility upon amoxicillin binding, particularly a loop structure within the penicillin-binding domain (residues 100-150). nih.govresearchgate.net

In Streptococcus pneumoniae, mutations in PBP2x are a major cause of resistance. nih.gov Molecular dynamics simulations have been used to compare the binding of antibiotics to both wild-type and mutated PBPs, helping to understand the structural basis of resistance. plos.org The binding free energy (ΔGbind) of amoxicillin to the active site of PBP2x was calculated to be -19.23 kcal/mol, serving as a benchmark for comparing novel potential inhibitors. nih.gov These computational approaches are crucial for identifying potential β-lactam antibiotics that can effectively bind to different types of PBPs to circumvent resistance. rsc.orgnih.gov

Table 1: Computed Binding Affinities of Amoxicillin with Penicillin-Binding Proteins (PBPs)

| Target Protein | Bacterial Strain | Method | Binding Affinity (kcal/mol) | Citation |

|---|---|---|---|---|

| PBP1a | Staphylococcus aureus | Docking Score | -8.64 | researchgate.netnih.gov |

| PBP1a | Staphylococcus aureus | MM-PBSA | -32.65 | researchgate.netnih.gov |

| PBP2a | Staphylococcus aureus SO-1977 | Docking | -16.70 | scienceopen.com |

| PBP2x (Active Site) | Streptococcus pneumoniae | MM-PBSA | -19.23 | nih.gov |

| PBP2x (Allosteric Site) | Streptococcus pneumoniae | MM-PBSA | -33.75 | nih.gov |

The three-dimensional structure of amoxicillin sodium is crucial for its interaction with biological targets. Computational analysis, supported by experimental data like single-crystal X-ray diffraction, provides insights into its stable conformations. A study of amoxicillin sodium heterosolvates (crystal forms containing solvent molecules) and a non-solvated form (form I) revealed that the amoxicillin sodium molecule adopts a similar conformation in both the non-solvated form I and a methanol-methyl acetate (B1210297) solvate (SM–M). rsc.org However, during the desolvation process where the solvent molecules are removed to form form I, the relative positions of the benzene (B151609) ring and the sodium ion change, allowing for the formation of a new coordinate bond between the Na+ ion and the phenolic hydroxyl group. rsc.org This demonstrates that while the core conformation is relatively stable, specific interactions can be influenced by the crystalline environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of amoxicillin sodium, which govern its reactivity, stability, and spectroscopic characteristics. ijirset.com

DFT has been effectively applied to clarify the degradation mechanisms and stability of amoxicillin. cerist.dz One study investigated the degradation of amoxicillin initiated by hydroxyl radicals (·OH), a key species in advanced oxidation processes for water treatment. cerist.dzresearchgate.net Using DFT, the study compared two primary reaction pathways: hydrogen abstraction and hydroxyl radical addition. The results showed that the addition of the ·OH radical to the amoxicillin molecule is both kinetically and thermodynamically more favorable than the abstraction of a hydrogen atom. cerist.dzresearchgate.net

DFT calculations have also been used to verify proposed mechanisms of solid-state transformations. For instance, the two-step desolvation mechanism of amoxicillin sodium heterosolvates was verified using DFT computational analysis. rsc.org Furthermore, kinetic studies have shown that amoxicillin sodium (AMOXY-Na) degrades significantly faster than amoxicillin trihydrate, particularly at relative humidity levels of 50% or higher, highlighting the impact of the salt form on stability. nih.gov DFT is also a well-established tool for studying the electronic structure and physicochemical properties of various penicillins. nih.govresearchgate.net

Computational methods can predict spectroscopic properties, aiding in the interpretation of experimental data. DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(2d,p), have been employed to compute the vibrational spectra (e.g., Raman spectra) of penicillins, including amoxicillin. nih.gov The calculated normal modes can be assigned to specific experimental bands, providing a comprehensive understanding of the molecule's vibrational characteristics. nih.gov For penicillins, characteristic Raman bands for the β-lactam and thiazolidine (B150603) rings, as well as the carboxyl and methyl groups, have been identified through this combined computational and experimental approach. nih.gov

In addition to vibrational spectra, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. ijirset.com This analysis helps in understanding the molecule's photoreactivity and absorption properties. ijirset.com

Predictive Modeling in Drug Discovery and Environmental Fate

Predictive models, especially those based on Quantitative Structure-Activity Relationships (QSAR), are increasingly vital in both pharmaceutical development and environmental risk assessment. researchgate.netnih.gov These in silico models use the chemical structure of a compound to predict its biological activity or environmental toxicity. researchgate.netnih.gov

The environmental fate of pharmaceuticals like amoxicillin is a growing concern. researchgate.net QSAR models are employed to predict the environmental toxicity of antibiotics and their degradation by-products. researchgate.netnih.gov For example, QSAR models have been developed to predict the acute toxicity (e.g., LD50) of various antibiotics, providing a means to prioritize chemicals for further testing and risk management without extensive animal experiments. journalijar.comresearchgate.net These models have shown good predictive power for the toxicity of antibiotic mixtures in aquatic organisms, often outperforming conventional concentration addition and independent action models. nih.gov

In Silico Prediction of Degradation Pathways and Products

In silico models and computational software are increasingly utilized to predict the degradation pathways of pharmaceutical compounds, offering a time and cost-effective alternative to extensive laboratory studies. researchgate.net These computational tools can forecast the formation of degradation products under various stress conditions, such as hydrolysis, oxidation, and photolysis. researchgate.net For amoxicillin, degradation primarily occurs via the opening of the β-lactam ring. rsc.org

Studies have identified several key degradation products of amoxicillin in aqueous solutions through methods like mass spectrometry and nuclear magnetic resonance spectroscopy, which are then used to validate and refine in silico prediction models. researchgate.netnih.gov Under controlled environmental conditions, amoxicillin degrades into several products. nih.gov The principal degradation product is often identified as diketopiperazine-2,5. researchgate.net Other significant degradation products (DPs) that have been identified include amoxicilloic acid (formed through hydrolysis), amoxicillin penilloic acid, and phenol (B47542) hydroxypyrazine. nih.gov The formation of these byproducts can be influenced by environmental factors such as pH and the presence of minerals. researchgate.netresearchgate.net For instance, anatase, a mineral form of titanium dioxide, has been shown to significantly increase the degradation rate of amoxicillin. researchgate.net

Investigations into the photodegradation of amoxicillin have revealed further pathways. mdpi.com Both direct photolysis and photocatalytic processes contribute to its breakdown in aquatic environments. mdpi.com Computational analysis, supported by experimental data, has identified degradation byproducts resulting from these processes, including hydroxylated derivatives and products formed from the cleavage of the β-lactam ring. rsc.org The use of advanced oxidative processes can lead to the formation of various intermediates. rsc.org

Software tools for predicting degradation pathways are constantly evolving. By comparing experimentally observed degradants with software predictions, gaps in the predictive capabilities can be identified and the underlying knowledge bases refined. researchgate.net This iterative process enhances the accuracy of in silico tools for predicting the environmental fate and stability of compounds like amoxicillin sodium. researchgate.net

Table 1: Identified Degradation Products of Amoxicillin

| Degradation Product Name | Common Formation Pathway | Reference |

|---|---|---|

| Amoxicilloic Acid | Hydrolysis | researchgate.netnih.gov |

| Amoxicillin Diketopiperazine | Intramolecular Cyclization | researchgate.netnih.gov |

| Amoxicillin Penilloic Acid | Hydrolysis | nih.gov |

| Phenol Hydroxypyrazine | Further Degradation | nih.gov |

| Amoxicillin-S-oxide | Oxidation | nih.gov |

Machine Learning Applications in Antimicrobial Resistance

Machine learning (ML), a subset of artificial intelligence, is a powerful tool being applied to combat the global challenge of antimicrobial resistance (AMR). nih.govnih.gov ML algorithms can analyze vast and complex datasets to identify patterns and predict outcomes, which is particularly useful in understanding and forecasting resistance to antibiotics like amoxicillin. researchgate.netasm.org

One of the primary applications of ML in AMR is the prediction of resistance phenotypes from pathogen genomic data. nih.govmdpi.com By training models on large datasets of bacterial whole-genome sequences and their corresponding antimicrobial susceptibility testing (AST) results, ML can learn the genetic determinants of resistance. asm.org These models can identify specific genes, single nucleotide variants (SNVs), or patterns of k-mers (short DNA sequences) that are predictive of whether a bacterium will be susceptible or resistant to a particular antibiotic. nih.govgithub.io This approach is significantly faster than traditional culture-based methods, which can take days or even weeks. mdpi.comuiowa.edu